molecular formula C18H23NO4 B1599016 6alpha-Oxycodol CAS No. 7183-69-9

6alpha-Oxycodol

Cat. No. B1599016
CAS RN: 7183-69-9
M. Wt: 317.4 g/mol
InChI Key: LHTAJTFGGUDLRH-QMVVXIJUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6alpha-Oxycodol is an analytical reference material categorized as an opioid . It is a metabolite of oxycodone . The formal name of 6alpha-Oxycodol is 4,5α-epoxy-3-methoxy-17-methyl-morphinan-6α,14-diol .


Molecular Structure Analysis

The molecular formula of 6alpha-Oxycodol is C18H23NO4 . The InChI code is InChI=1S/C18H23NO4/c1-19-8-7-17-14-10-3-4-12 (22-2)15 (14)23-16 (17)11 (20)5-6-18 (17,21)13 (19)9-10/h3-4,11,13,16,20-21H,5-9H2,1-2H3/t11-,13+,16-,17-,18+/m0/s1 . The SMILES structure is CN1[C@H]2[C@@]3(O)[C@]4(CC1)C@=CC=C5OC)([H])C@@HCC3 .


Physical And Chemical Properties Analysis

The molecular formula of 6alpha-Oxycodol is C18H23NO4 . The molecular weight is 317.4 . The compound is a neat solid . It has a solubility of 20 mg/ml in DMF, 0.5 mg/ml in DMF:PBS (pH 7.2) (1:1), and 10 mg/ml in DMSO .

Scientific Research Applications

Metabolite Identification and Quantification

Capillary electrophoresis-electrospray ionization multiple-stage ion-trap mass spectrometry (CE-MSn) and computer simulation of fragmentation have been effectively used to detect and identify phase I and phase II metabolites of oxycodone (OCOD) in human urine. This method identified metabolites produced through various processes including O-demethylation, N-demethylation, 6-ketoreduction, N-oxidation, and phase II conjugates with glucuronic acid of several compounds, such as 6-oxycodol and its N-oxidized derivative. These metabolites were identified in patient urine samples collected during pharmacotherapy with daily ingestion of OCOD chloride (Baldacci, Caslavska, Wey, & Thormann, 2004). Additionally, a sensitive LC-MS/MS method was developed and validated for the quantitation of oxycodone, noroxycodone, 6α-oxycodol, and other metabolites in human blood, indicating the significance of 6alpha-Oxycodol in monitoring and understanding the metabolism of oxycodone and its derivatives (Truver, Jakobsson, Chermà, Swortwood, Gréen, & Kronstrand, 2021).

Receptor Reserve and Differential Intrinsic Efficacy

Research focused on receptor binding and cell-based assays has highlighted that agonist receptor reserve may distinguish structurally-related agonists with similar functional characteristics. Specifically, 6alpha-oxymorphol, closely related to 6alpha-Oxycodol, has been found to exhibit greater receptor reserve and intrinsic efficacy compared to its diastereomers in mouse tail-flick, hot-plate, and phenylquinone writhing antinociceptive assays, reflecting its potential importance in opioid receptor activation and pain management research (Carliss, Keefer, Perschke, Welch, Rich, & Weissman, 2009).

properties

IUPAC Name

(4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10/h3-4,11,13,16,20-21H,5-9H2,1-2H3/t11-,13+,16-,17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTAJTFGGUDLRH-QMVVXIJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10222115
Record name 14-Hydroxydihydrocodeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10222115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6alpha-Oxycodol

CAS RN

7183-69-9
Record name 6α-Oxycodol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7183-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6alpha-Oxycodol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007183699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14-Hydroxydihydrocodeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10222115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7183-69-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6.ALPHA.-OXYCODOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75CDM1Q08M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6alpha-Oxycodol
Reactant of Route 2
6alpha-Oxycodol
Reactant of Route 3
6alpha-Oxycodol
Reactant of Route 4
6alpha-Oxycodol
Reactant of Route 5
6alpha-Oxycodol
Reactant of Route 6
6alpha-Oxycodol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.